The compound has the following details:
This compound is categorized as a substituted cyclopropane derivative, which is significant in organic synthesis and medicinal chemistry due to its structural properties that can influence biological activity.
The synthesis of 2-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid typically involves several steps, often starting from commercially available precursors. A common method includes:
These steps require careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the desired product.
The molecular structure of 2-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid features a cyclopropane ring attached to a thiophene moiety with a bromine substituent.
The compound's structure can be represented by its SMILES notation: OC(=O)[C@H]1C[C@H]1C1=CC=C(Br)S1
, indicating stereochemistry at specific carbon centers.
2-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid can participate in various chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis.
While specific mechanisms of action for 2-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid are not extensively documented, compounds with similar structures often exhibit biological activities through:
The potential applications of 2-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid include:
CAS No.:
CAS No.: 80214-56-8
CAS No.:
CAS No.:
CAS No.: 5145-48-2